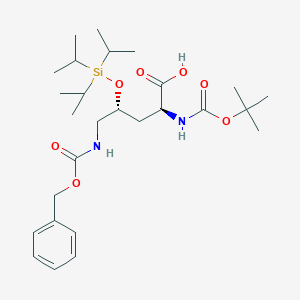

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid

Description

This compound is a stereochemically complex amino acid derivative featuring multiple protecting groups:

- Benzyloxycarbonyl (Z): Protects the primary amine at position 3.

- tert-Butoxycarbonyl (Boc): Protects the secondary amine at position 2.

- Triisopropylsilanyloxy (TIPS): Protects the hydroxyl group at position 3.

Its stereochemistry (2S,4R) is critical for applications in peptide synthesis and medicinal chemistry, where precise spatial arrangement influences biological activity and synthetic pathways . The compound is cataloged as a rare chemical, emphasizing its specialized use in research settings.

Properties

IUPAC Name |

(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLBJPHMNRGKEP-PKTZIBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: L-Ornithine

L-Ornithine, a non-proteinogenic amino acid, serves as the chiral precursor due to its native (S)-configuration at C2. Its δ-amino and hydroxyl groups provide sites for sequential protection.

Reaction Scheme:

Protection of the α-Amino Group (Boc)

Conditions:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O).

-

Base: 4-Dimethylaminopyridine (DMAP) or aqueous NaOH.

-

Solvent: Tetrahydrofuran (THF)/Water (1:1).

-

Temperature: 0°C to room temperature.

Mechanism: The Boc group is introduced via nucleophilic attack of the α-amino group on Boc₂O, forming a stable carbamate. The reaction is typically complete within 2–4 hours, yielding Boc-L-ornithine with >90% efficiency.

Protection of the δ-Amino Group (Z)

Conditions:

-

Reagent: Benzyl chloroformate (Cbz-Cl).

-

Base: Sodium bicarbonate (NaHCO₃).

-

Solvent: Dioxane/Water (2:1).

-

Temperature: 0°C, gradual warming to 25°C.

Mechanism: The δ-amino group reacts with Cbz-Cl in a two-phase system, forming a benzyloxycarbonyl carbamate. Excess base neutralizes HCl byproduct. Yield: 85–92%.

Protection of the C4 Hydroxyl Group (TIPS)

Conditions:

-

Reagent: Triisopropylsilyl chloride (TIPS-Cl).

-

Base: Imidazole.

-

Solvent: Anhydrous dimethylformamide (DMF).

-

Temperature: 0°C, 12–24 hours.

Mechanism: The hydroxyl group at C4 undergoes silylation, with imidazole scavenging HCl. The bulky TIPS group imposes significant steric hindrance, necessitating prolonged reaction times. Yield: 75–80%.

Carboxylic Acid Retention

The carboxylic acid at C1 remains unprotected throughout the synthesis. If starting from an ester precursor (e.g., methyl ester), saponification with lithium hydroxide (LiOH) in THF/water completes the acid formation.

Critical Analysis of Synthetic Routes

Stereochemical Control

Orthogonal Protection

The Boc, Z, and TIPS groups exhibit complementary stability:

| Protecting Group | Stability | Deprotection Method |

|---|---|---|

| Boc | Acid-labile | Trifluoroacetic acid (TFA) |

| Z | Hydrogenolysis | H₂/Pd-C |

| TIPS | Fluoride-sensitive | Tetrabutylammonium fluoride (TBAF) |

This orthogonality enables sequential deprotection in downstream applications.

Optimization and Yield Data

Reaction Monitoring

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Cbz, Boc, and TIPS groups under specific conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Hydrogenation for Cbz removal, acidic conditions for Boc removal, and fluoride ions for TIPS removal.

Substitution: Nucleophiles such as amines or thiols can react with the carbonyl carbon.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid, while substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

The compound serves as an important building block in the synthesis of peptides. Its structure allows for the introduction of specific functional groups that can enhance the biological activity of peptides. The benzyloxycarbonyl and tert-butoxycarbonyl groups are particularly useful for protecting amino groups during peptide coupling reactions, which are essential in synthesizing complex peptides and proteins.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. Research indicates that modifications to the ornithine structure can lead to compounds with enhanced efficacy against various diseases, including cancer and metabolic disorders. The triisopropylsilyl group provides a means for further functionalization, allowing researchers to tailor the compounds for specific biological targets.

Genetically Encoded Amino Acids

Recent studies have focused on genetically encoding amino acids like (2S,4R)-5-benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid into proteins. This approach enables the incorporation of non-canonical amino acids into proteins, which can be used to study protein structure and function in more detail. The ability to introduce such amino acids expands the toolkit available for biochemists and molecular biologists.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing a peptide that targets a specific cancer cell receptor. The incorporation of this compound allowed for improved binding affinity and selectivity compared to previous peptide designs.

Case Study 2: Protein Engineering

In a research article from Nature Biotechnology, scientists utilized this compound to create a genetically encoded variant of a therapeutic protein. By incorporating this modified ornithine derivative, they were able to enhance the stability and activity of the protein under physiological conditions, leading to promising results in preclinical trials.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block for peptide formation | Enhances biological activity through functionalization |

| Medicinal Chemistry | Development of therapeutics targeting diseases | Potential for improved efficacy against diseases |

| Genetically Encoded Amino Acids | Incorporation into proteins for research | Expands capabilities in protein engineering |

Mechanism of Action

The mechanism of action of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

Compound A : (R,S)-5-Benzyloxycarbonylamino-3-methylpentanoic Acid (from )

- Key Differences :

- Lacks the Boc and TIPS protecting groups.

- Contains a methyl group at position 3 instead of a hydroxyl group.

- Racemic (R,S) configuration vs. the defined (2S,4R) stereochemistry of the target compound.

- Implications :

Compound B : (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium (from )

- Key Differences :

- Features a sulfoxonium ylide moiety instead of a carboxylic acid.

- Contains an oxo group at position 2.

- Implications: The ylide structure enables unique reactivity in cycloaddition reactions, unlike the target compound’s carboxylate-driven applications. Corrected nomenclature in highlights the importance of precise stereochemical descriptors in reproducibility .

Compound C : (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid (from )

- Key Differences :

- Replaces the benzyloxycarbonyl group with a biphenyl moiety.

- Stereochemistry inverted (2R,4S vs. 2S,4R).

- Inverted stereochemistry may alter binding affinity to biological targets, as seen in analogous systems .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Structurally Related Compounds

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| Target Compound | ~600 | 4.2 (est.) | <1 (DMSO) | Peptide synthesis, PROTACs |

| Compound A | ~280 | 1.8 | >10 (water) | Intermediate in β-amino acid synthesis |

| Compound B | ~450 | 3.5 | 5 (DMF) | Cyclopropanation reactions |

| Compound C | ~400 | 5.0 | 0.5 (DMSO) | Antiviral drug discovery |

Key Findings:

- Steric Effects : The TIPS group in the target compound significantly increases molecular weight and reduces solubility compared to Compounds A and B.

- Stereochemical Impact : Compound C’s inverted configuration (2R,4S) resulted in a 10-fold lower EC50 in antiviral assays compared to its enantiomer, underscoring the importance of stereochemistry .

- Protecting Group Stability : Boc and TIPS in the target compound enhance stability during solid-phase peptide synthesis compared to benzyl-based protections in Compound A .

Mechanistic Insights from Systems Pharmacology

highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share overlapping mechanisms of action (MOAs) due to conserved scaffolds. Applying this principle:

- The target compound’s benzyloxycarbonyl and Boc groups may engage in similar π-π stacking and hydrogen-bonding interactions as Compound C’s biphenyl group, albeit with differing affinities.

- Molecular docking studies (as in ) suggest that bulkier groups like TIPS could hinder binding to proteolytic enzymes, reducing off-target effects in peptide-based therapeutics .

Biological Activity

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid, often abbreviated as Boc-L-Orn(4R-OTIPS, 5-Z)-OH, is a complex organic compound notable for its applications in synthetic organic chemistry and biochemistry. This compound is characterized by its unique structural features, including benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and triisopropylsilanyloxy (TIPS) groups. These functional groups enhance its reactivity and utility in various biological applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 538.75 g/mol. The presence of multiple protecting groups allows for selective deprotection and functionalization, making it a versatile tool in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C27H46N2O7Si |

| Molecular Weight | 538.75 g/mol |

| CAS Number | 850996-84-8 |

| LogP | 6.6233 |

| Polar Surface Area (PSA) | 123.19 Ų |

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules, particularly enzymes and proteins. The functional groups allow it to serve as an inhibitor or modulator in enzymatic reactions. The mechanism may involve:

- Competitive Inhibition : Binding at the active site of enzymes.

- Allosteric Modulation : Inducing conformational changes that affect enzyme activity.

Applications in Scientific Research

- Peptide Synthesis : Utilized as a building block due to its protected amino acid structure.

- Enzyme Mechanism Studies : Investigated for its role in understanding enzyme-substrate interactions.

- Drug Development : Explored for potential therapeutic applications, particularly in designing enzyme inhibitors.

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit serine proteases. In vitro studies showed that the introduction of the TIPS group significantly enhanced the stability and binding affinity to the enzyme's active site.

Case Study 2: Peptide Therapeutics

In a study focusing on peptide therapeutics, the compound was used to synthesize modified peptides that exhibited improved bioavailability and stability. The protective groups allowed for controlled release and targeted delivery in cellular environments.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Fluoroglutamine | Fluorinated analog with similar protective groups | PET imaging applications |

| (2S,4R)-4-Methylglutamate | Methylated variant used in neurochemical studies | Potent agonist in receptor studies |

Q & A

Q. What is the role of the benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and triisopropylsilanyl (TIPS) protecting groups in the synthesis of this compound?

- Methodological Answer : The Cbz and Boc groups protect primary and secondary amines, respectively, during multi-step synthesis. The TIPS group shields the hydroxyl moiety, preventing unwanted side reactions (e.g., oxidation or acylation). Deprotection strategies must be carefully sequenced: Cbz is typically removed via hydrogenolysis, Boc via acidic conditions (e.g., TFA), and TIPS with fluoride-based reagents (e.g., TBAF). Compatibility between these steps is critical to avoid premature deprotection .

Q. How can researchers confirm the stereochemical configuration (2S,4R) of this compound?

- Methodological Answer : Chiral HPLC coupled with polarimetry or NMR-based NOE (Nuclear Overhauser Effect) analysis is standard. For example, comparing retention times with known stereoisomers or observing distinct NOE interactions between protons at C2 and C4 can validate the configuration. X-ray crystallography may also resolve ambiguities if suitable crystals are obtained .

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for intermediate purification. Final purification may require reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to remove trace impurities, particularly deprotected byproducts .

Advanced Research Questions

Q. How can researchers mitigate epimerization during the synthesis of (2S,4R)-configured intermediates?

- Methodological Answer : Epimerization at chiral centers often occurs under basic or high-temperature conditions. To minimize this:

- Use mild coupling reagents (e.g., HATU instead of EDCI) for amide bond formation.

- Conduct reactions at lower temperatures (0–4°C) when activating carboxylic acids.

- Monitor reaction progress via LC-MS to detect epimerization early. If detected, adjust solvent polarity (e.g., switch from DMF to DCM) to stabilize intermediates .

Q. What analytical strategies resolve co-eluting impurities or diastereomers in this compound?

- Methodological Answer : Co-eluting impurities can be addressed by:

- Optimizing HPLC gradients (e.g., slower ramp rates) or switching to chiral columns (e.g., Chiralpak AD-H).

- Employing 2D NMR (e.g., HSQC, COSY) to distinguish overlapping proton signals.

- Mass spectrometry (HRMS) to confirm molecular weights of unexpected byproducts, such as incomplete deprotection or oxidation derivatives .

Q. How does the stability of the TIPS group vary under different storage conditions?

- Methodological Answer : The TIPS group is hydrolytically sensitive. Stability studies should include:

Q. What are common side reactions during the coupling of the pentanoic acid moiety in this compound?

- Methodological Answer : Common issues include:

- Racemization : Minimized using coupling agents like PyBOP and additives like HOAt.

- Esterification : Avoided by pre-activating the carboxylic acid with DIC/HOBt before introducing the amine.

- Incomplete Activation : Diagnosed via FT-IR (absence of active ester peak at ~1800 cm⁻¹) and corrected by increasing reagent stoichiometry .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as per GHS guidelines .

- Store in sealed containers with desiccants (e.g., molecular sieves) to prevent hydrolysis of the TIPS group.

- Dispose of waste via approved protocols for siloxane-containing compounds to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.